2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile under acidic conditions to form the imine linkage . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst must be optimized for each specific reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s aromatic structure allows it to interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Benzimidazole Derivatives: Compounds with similar core structures and reactivity.
Uniqueness
2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combination of functional groups and the specific arrangement of its atoms. This uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18N4O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)iminomethyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H18N4O3/c1-13-15(11-23)21-25-17-6-4-5-7-19(17)26(21)22(27)16(13)12-24-18-9-8-14(28-2)10-20(18)29-3/h4-10,12,25H,1-3H3 |
InChI Key |
WKBURJROCQQBGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)C=NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.